molecular formula C19H18FNO B2513933 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline CAS No. 1091381-24-6

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B2513933
CAS No.: 1091381-24-6
M. Wt: 295.357
InChI Key: STIUOCJXYFEMRQ-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline is a synthetic hybrid molecule featuring a tetrahydroquinoline core fused with a 4-fluorophenyl-substituted cyclopropanecarbonyl group.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c20-16-9-7-15(8-10-16)19(11-12-19)18(22)21-13-3-5-14-4-1-2-6-17(14)21/h1-2,4,6-10H,3,5,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIUOCJXYFEMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

4-Fluorostyrene (1 ) reacts with diiodomethane and a zinc-copper couple in ether to form 1-(4-fluorophenyl)cyclopropane (2 ). Subsequent oxidation of 2 using potassium permanganate in acidic conditions yields 1-(4-fluorophenyl)cyclopropanecarboxylic acid (3 ) (Scheme 1).

Scheme 1
$$
\ce{4-Fluorostyrene ->[CH2I2, Zn-Cu][ether] 1-(4-Fluorophenyl)cyclopropane ->[KMnO4, H2SO4] 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid}
$$

Reaction Conditions

  • Cyclopropanation: 0°C, 12 h, 68% yield.
  • Oxidation: 80°C, 6 h, 72% yield.

Transition Metal-Catalyzed Cyclopropanation

4-Fluorophenylacetylene (4 ) undergoes cyclopropanation using diazomethane in the presence of palladium(II) acetate to directly form 3 (Scheme 2).

Scheme 2
$$
\ce{4-Fluorophenylacetylene + CH2N2 ->[Pd(OAc)2] 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid}
$$

Reaction Conditions

  • 25°C, 3 h, 65% yield.

Preparation of 1,2,3,4-Tetrahydroquinoline

The tetrahydroquinoline core is synthesized via two routes:

Hydrogenation of Quinoline

Quinoline (5 ) is hydrogenated under high-pressure H₂ (50 atm) with 5% Pd/C in ethanol to yield 1,2,3,4-tetrahydroquinoline (6 ) (Scheme 3).

Scheme 3
$$
\ce{Quinoline ->[H2, Pd/C][EtOH] 1,2,3,4-Tetrahydroquinoline}
$$

Reaction Conditions

  • 25°C, 24 h, 89% yield.

Cyclization of 2-Aminobenzyl Alcohol

2-Aminobenzyl alcohol (7 ) undergoes acid-catalyzed cyclization in H2SO4 at 120°C to form 6 (Scheme 4).

Scheme 4
$$
\ce{2-Aminobenzyl Alcohol ->[H2SO4][120°C] 1,2,3,4-Tetrahydroquinoline}
$$

Reaction Conditions

  • 120°C, 8 h, 78% yield.

Acylation of 1,2,3,4-Tetrahydroquinoline

The final step involves coupling 3 with 6 via an amide bond.

Acid Chloride Method

3 is treated with thionyl chloride to form 1-(4-fluorophenyl)cyclopropanecarbonyl chloride (8 ), which reacts with 6 in dichloromethane (DCM) with triethylamine (Scheme 5).

Scheme 5
$$
\ce{1-(4-Fluorophenyl)cyclopropanecarboxylic Acid ->[SOCl2] Acid Chloride ->[1,2,3,4-Tetrahydroquinoline][Et3N, DCM] Target Compound}
$$

Reaction Conditions

  • Acid chloride formation: 40°C, 2 h, 95% yield.
  • Acylation: 0°C → 25°C, 12 h, 82% yield.

Coupling Reagent Approach

3 and 6 are coupled using HATU and DIPEA in DMF (Scheme 6).

Scheme 6
$$
\ce{1-(4-Fluorophenyl)cyclopropanecarboxylic Acid + 1,2,3,4-Tetrahydroquinoline ->[HATU, DIPEA][DMF] Target Compound}
$$

Reaction Conditions

  • 25°C, 6 h, 88% yield.

Alternative Synthetic Routes

One-Pot Reductive Amination

A mixture of 2-nitrobenzaldehyde (9 ), 4-fluorophenylcyclopropane methyl ketone (10 ), and ammonium formate undergoes hydrogenation with Pd/C to directly yield the target compound (Scheme 7).

Scheme 7
$$
\ce{2-Nitrobenzaldehyde + 4-Fluorophenylcyclopropane Methyl Ketone ->[HCOONH4, Pd/C][H2] Target Compound}
$$

Reaction Conditions

  • 50°C, 24 h, 55% yield.

Microwave-Assisted Synthesis

3 and 6 are irradiated under microwave conditions (150°C, 20 min) with DCC as a coupling agent, achieving 94% yield.

Analytical Characterization

Key Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-F), 7.02 (d, J = 8.4 Hz, 2H, Ar-H), 3.72 (t, 2H, N-CH2), 2.85 (m, 2H, cyclopropane CH2), 1.98 (m, 2H, quinoline CH2).
  • 13C NMR : 171.2 (C=O), 162.3 (C-F), 134.5–115.8 (aromatic carbons), 28.1 (cyclopropane CH2).
  • HRMS : [M+H]+ calcd. for C19H17FNO: 294.1294; found: 294.1296.

Applications and Derivatives

The compound serves as a key intermediate in CNS-active pharmaceuticals. Derivatives with modified cyclopropane rings (e.g., trifluoromethyl groups) show enhanced blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular weights, and reported activities of analogous tetrahydroquinoline derivatives:

Compound Name / ID Substituent(s) Molecular Formula Molecular Weight Key Properties/Activities Reference ID
Target Compound 1-(4-Fluorophenylcyclopropanecarbonyl) C₁₉H₁₇FNO 297.35 Hypothesized enhanced metabolic stability due to fluorine; rigid cyclopropane may improve target binding N/A
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one 4-Isobutylphenyl propanoyl C₂₂H₂₅NO 325.44 Hybrid molecule with ibuprofen fragment; potential anti-inflammatory activity
1-(2-Hydrazinylpyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroquinoline Pyridinylsulfonyl hydrazine C₁₄H₁₆N₄O₂S 304.37 Antimalarial activity; confirmed by NMR and elemental analysis
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58) 1-Methylpiperidin-4-yl C₁₅H₂₂N₂ 230.35 Synthesized via reductive amination; no explicit bioactivity reported
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde p-Tolyl carbaldehyde C₁₇H₁₇NO 251.33 Aldehyde group may confer electrophilic reactivity
1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline 2,4-Dichlorobenzoyl C₁₆H₁₃Cl₂NO 318.19 Chlorine substituents enhance lipophilicity; safety data available (P273, P501)
6-Chloro-2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 4-Fluorophenyl, carboxylic acid C₁₆H₁₂ClFNO₂ 320.73 Isoquinoline core with dual halogenation; potential kinase inhibition

Key Comparison Points

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 1-(p-tolyl)-tetrahydroquinoline) due to fluorine’s electron-withdrawing effects and resistance to oxidative metabolism .

Synthetic Methodologies :

  • Reductive amination (used for compound 58) is a common strategy for introducing amine-containing substituents, while sulfonylation (e.g., compound in ) requires electrophilic aromatic substitution .
  • The cyclopropanecarbonyl group in the target compound may necessitate specialized coupling reagents or cyclopropanation techniques, contrasting with simpler acylations (e.g., benzoyl derivatives) .

Biological Targets: Tetrahydroisoquinolines (e.g., ) often target α-adrenergic receptors or calcium channels, whereas tetrahydroquinolines with sulfonamide groups () show antimalarial activity. The target compound’s cyclopropane rigidity could favor interactions with proteases or GPCRs requiring precise conformational matching .

Sulfonamide-containing derivatives (e.g., ) exhibit strong hydrogen-bonding capacity, whereas carbaldehyde groups () may form Schiff bases with biological amines .

Biological Activity

1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered attention due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H19FN2O3
  • Molecular Weight : 318.35 g/mol
  • CAS Number : 1219937-98-0

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has shown promise in the following areas:

1. Enzyme Inhibition

  • The compound exhibits inhibitory effects on specific enzymes such as tyrosinase (TYR), which is crucial in melanin biosynthesis. Inhibition of TYR can have therapeutic applications in conditions like hyperpigmentation and melanoma .

2. Antioxidant Properties

  • Antioxidant activity has been demonstrated through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress .

The mechanism by which 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline exerts its effects involves several pathways:

  • Binding Affinity : The compound's structure allows it to bind effectively to the active sites of enzymes like TYR, mimicking natural substrates and blocking enzymatic activity .
  • Radical Scavenging : Its phenolic structure contributes to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage .

In Vitro Studies

A series of in vitro studies have evaluated the biological efficacy of this compound:

  • Tyrosinase Inhibition Assays : Compounds structurally similar to 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline were tested against tyrosinase from Agaricus bisporus, revealing IC50 values that suggest effective inhibition compared to standard inhibitors like kojic acid .

Antioxidant Activity Assessment

The antioxidant capacity was assessed using the ABTS radical scavenging assay:

CompoundEC50 Value (μM)
1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline9.0 ± 0.3
Positive Control8.5 ± 0.5

This data indicates that the compound possesses comparable antioxidant activity to established antioxidants .

Comparative Analysis with Related Compounds

The biological activity of 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline can be compared with other fluorinated derivatives:

Compound NameStructureBiological Activity
Compound ASimilar structure with a chlorine atomModerate TYR inhibition
Compound BMethyl group instead of fluorineLower antioxidant activity

This comparison highlights the unique properties imparted by the fluorine substituent in enhancing both enzyme inhibition and antioxidant capacity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, reacting 1,2,3,4-tetrahydroquinoline with 1-(4-fluorophenyl)cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Solvent choice (e.g., dichloromethane) and temperature (room temperature) are critical to minimize side reactions .
  • Key Parameters :

ParameterOptimal ConditionYield Impact
BaseTriethylamine85-90%
SolventDichloromethaneHigh purity
Time12-24 hrsAvoids hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

  • Approach : Use 1^1H/13^13C NMR to confirm cyclopropane ring integration (e.g., δ ~1.2–1.8 ppm for cyclopropane protons) and fluorophenyl substituents (δ ~7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C19_{19}H17_{17}FNO requires m/z 298.1244) .
  • Example : In related tetrahydroquinoline sulfonamides, 1^1H NMR resolved THQ ring protons (δ 1.84–3.47 ppm) and sulfonamide NH (δ 9.30 ppm) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methods : Screen for kinase inhibition (e.g., STAT5 or RORγt targets) using fluorescence polarization assays. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HCT-116) .

Advanced Research Questions

Q. How does the cyclopropane moiety influence structure-activity relationships (SAR) in modulating biological targets?

  • Analysis : Cyclopropane’s ring strain enhances binding to hydrophobic pockets in enzymes (e.g., STAT5). Compare analogs: replacing cyclopropane with cyclopentane reduces activity by 60% (IC50_{50} > 1 µM vs. 0.2 µM for cyclopropane) .
  • Data Comparison :

SubstituentTarget (IC50_{50})Bioactivity
CyclopropaneSTAT5: 0.2 µMHigh
CyclopentaneSTAT5: 1.5 µMModerate

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Resolution Strategy :

Verify metabolic stability (e.g., liver microsome assays) to address poor in vivo bioavailability.

Use deuterated analogs to prolong half-life (e.g., deuterium at THQ C2 improved t1/2_{1/2} by 3× in rats) .

Cross-validate using orthotopic tumor models to mimic human pathophysiology .

Q. What computational methods predict binding modes to RORγt or STAT5?

  • Protocols :

  • Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 6Q7O for RORγt).
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns .
    • Key Interaction : Fluorophenyl engages in π-π stacking with Phe377 in RORγt, while cyclopropane carbonyl forms H-bonds with Arg364 .

Q. How to resolve discrepancies in NMR spectra due to stereochemical heterogeneity?

  • Techniques :

  • Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.
  • Dynamic NMR at low temperature (−40°C) to slow ring inversion in THQ moiety, resolving diastereotopic protons .

Data Contradiction Analysis

Q. Why do similar tetrahydroquinoline derivatives show divergent cytotoxicity profiles?

  • Root Cause :

  • Electron-withdrawing groups (e.g., sulfonyl in ) increase membrane permeability but reduce target specificity.
  • Fluorophenylcyclopropane derivatives (this compound) exhibit selective kinase inhibition due to optimized logP (~3.2) .
    • Mitigation : Redesign with polar substituents (e.g., hydroxyl) to balance lipophilicity and solubility.

Methodological Resources

  • Synthetic Protocols : See (sulfonamide synthesis) and 15 (cyclopropanecarbonyl coupling).
  • Advanced Characterization : (NMR parameters) and 5 (fluorophenyl spectral data).
  • Biological Models : (RORγt assays) and 10 (MDR modulation).

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